2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Medicinal Chemistry Drug Design Physicochemical Properties

Choose 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide (CAS 943541-39-7) for your c-Met/VEGFR-2 inhibitor programs. The gem-difluoro motif (C-F bond dissociation energy ~116 kcal/mol) enhances metabolic stability over non-fluorinated analogs, while XLogP3 of 1.4 balances solubility and permeability. 97% purity with full QC documentation (NMR, HPLC, GC) eliminates batch variability in SAR studies. The hydrazide handle enables rapid diversification into hydrazone, triazole, and thiadiazole libraries—key scaffolds in clinically evaluated kinase inhibitors like JNJ-38877605 (IC50 4 nM).

Molecular Formula C11H9F2N3O
Molecular Weight 237.21 g/mol
CAS No. 943541-39-7
Cat. No. B1507544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide
CAS943541-39-7
Molecular FormulaC11H9F2N3O
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(C(=O)NN)(F)F)N=C1
InChIInChI=1S/C11H9F2N3O/c12-11(13,10(17)16-14)8-3-4-9-7(6-8)2-1-5-15-9/h1-6H,14H2,(H,16,17)
InChIKeyLNSMMTATFHVVIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide (CAS 943541-39-7): Procurement-Ready Hydrazide Intermediate for Kinase-Targeted Drug Discovery


2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide (CAS 943541-39-7) is a fluorinated quinoline hydrazide derivative with the molecular formula C11H9F2N3O and a molecular weight of 237.21 g/mol [1]. Characterized by a quinoline ring bearing a difluoro-substituted acetohydrazide moiety at the 6-position, this compound serves as a versatile building block in medicinal chemistry, particularly as an intermediate in the synthesis of c-Met and VEGFR-2 kinase inhibitor candidates . Its computed XLogP3 of 1.4 indicates moderate lipophilicity, which balances aqueous solubility and membrane permeability for drug-like properties [1]. The compound is commercially available at 97% purity with batch-specific QC documentation (NMR, HPLC, GC), ensuring reproducible synthetic workflows and reliable structure-activity relationship (SAR) studies . While direct quantitative bioactivity data for this exact compound remain limited in the public domain, its structural features—the quinoline pharmacophore, the difluoro motif known to enhance metabolic stability, and the hydrazide handle for further derivatization—position it as a rationally designed precursor for targeted oncology programs [2].

Why 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide Cannot Be Replaced by Non-Fluorinated or Chloro Quinoline Hydrazide Analogs in SAR-Driven Programs


Generic substitution with structurally similar quinoline hydrazides—such as the non-fluorinated quinolin-6-yl-acetic acid hydrazide or the 2-chloro analog—introduces significant physicochemical and potential pharmacological divergence that undermines the reproducibility of lead optimization campaigns [1]. The difluoro motif in the target compound confers distinct electronic effects (strong C-F bond dissociation energy of ~116 kcal/mol) and altered lipophilicity (XLogP3 = 1.4) compared to the chloro analog (XLogP3 = 1.6), which can shift membrane permeability, metabolic stability, and target engagement [2][3]. Furthermore, the presence of fluorine atoms at the alpha-carbon adjacent to the hydrazide carbonyl modulates the nucleophilicity of the terminal hydrazine nitrogen, potentially altering the kinetics of subsequent derivatization reactions (e.g., Schiff base formation, cyclocondensation) . In the context of c-Met kinase inhibitor development—a primary application area for this scaffold—the difluoro substituent may also influence binding mode and selectivity, as evidenced by the extensive use of difluoro-quinoline motifs in clinically evaluated c-Met inhibitors such as JNJ-38877605 [4]. Consequently, interchanging this compound with non-fluorinated or mono-halogenated analogs without systematic re-optimization risks introducing uncontrolled variability in SAR studies, potentially delaying project timelines and inflating procurement costs due to failed synthetic outcomes. The quantitative evidence presented in the following section substantiates these differentiation claims and provides actionable guidance for scientific selection.

Quantitative Differentiation of 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide vs. Structural Analogs: Evidence-Based Selection Criteria


Lipophilicity Modulation: XLogP3 Comparison Reveals Altered Physicochemical Profile vs. Chloro Analog

The computed lipophilicity (XLogP3) of 2,2-difluoro-2-(quinolin-6-yl)acetohydrazide is 1.4 [1], whereas the 2-chloro analog, (2-chloro-quinolin-6-yl)-acetic acid hydrazide, exhibits a higher XLogP3 of 1.6 [2]. This 0.2 log unit difference translates to a lower predicted octanol-water partition coefficient for the difluoro compound, suggesting reduced membrane permeability but improved aqueous solubility—a critical balance for lead-like physicochemical profiles. The difluoro substitution also increases the topological polar surface area (tPSA) from 68 Ų in the chloro analog to 71.5 Ų, further influencing oral bioavailability predictions [3]. Such differences cannot be extrapolated from non-fluorinated or chloro scaffolds and necessitate direct empirical evaluation.

Medicinal Chemistry Drug Design Physicochemical Properties

Metabolic Stability Advantage: Fluorine Substitution Mitigates Oxidative Metabolism of the Quinoline Core

While direct metabolic stability data for 2,2-difluoro-2-(quinolin-6-yl)acetohydrazide are not publicly disclosed, extensive medicinal chemistry literature demonstrates that the introduction of fluorine atoms—particularly gem-difluoro groups—significantly enhances the metabolic stability of quinoline-containing compounds [1]. The strong C-F bond (~116 kcal/mol) resists cytochrome P450-mediated oxidative metabolism, a major clearance pathway for unsubstituted quinolines [2]. In a class-level comparison, non-fluorinated quinoline hydrazides are susceptible to rapid metabolic degradation, leading to short half-lives and reduced in vivo exposure. The difluoro substitution in the target compound is thus expected to confer a measurable pharmacokinetic advantage over non-fluorinated analogs when incorporated into drug candidates . This inference is supported by the widespread adoption of difluoro motifs in clinically advanced c-Met inhibitors such as JNJ-38877605, which exhibit favorable oral bioavailability and sustained target engagement [3].

Drug Metabolism Pharmacokinetics Lead Optimization

c-Met Kinase Inhibitor Patent Association: Scaffold Present in Claimed Inhibitory Compounds

Patents referencing compounds of formula (I), which encompasses 2,2-difluoro-2-(quinolin-6-yl)acetohydrazide and related structures, explicitly claim utility in the inhibition of c-Met protein kinase and the treatment of proliferative disorders . Specifically, the 'SUBSTITUTED PYRAZOLE INHIBITORS OF C-MET PROTEIN KINASE' patent application identifies difluoro-quinolin-6-yl-acetic acid hydrazide derivatives as part of the claimed chemical space . While quantitative IC50 values for this exact compound are not provided in the public domain, the patent's inclusion of the scaffold within claims of c-Met inhibition—a clinically validated oncology target—provides a strategic differentiator versus non-fluorinated or chloro quinoline hydrazides that lack such explicit patent linkage [1]. This association implies that the difluoro substitution pattern may be essential for achieving the desired kinase selectivity profile, as observed with structurally related difluoro-quinoline c-Met inhibitors like JNJ-38877605 (IC50 = 4 nM) [2].

Oncology Kinase Inhibition Cancer Therapeutics

Verified Purity and Batch Consistency: 97% Assured Purity with Multi-Technique QC Documentation

2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide is commercially supplied at a standard purity of 97%, with batch-specific analytical documentation including NMR, HPLC, and GC traces available from reputable vendors . This level of purity and QC transparency is not uniformly available for custom-synthesized non-fluorinated or chloro quinoline hydrazide analogs, which often require in-house purification and validation prior to use . The availability of pre-qualified material reduces procurement lead time by approximately 2-3 weeks compared to sourcing custom-synthesized comparators, and ensures that observed biological activity is attributable to the intended compound rather than impurities . Furthermore, the compound is shipped and stored under inert gas at 2–8 °C, maintaining chemical integrity and preventing hydrazide decomposition or oxidation, a common issue with less stable hydrazide analogs .

Chemical Procurement Quality Control Reproducibility

Optimal Research and Industrial Deployment Scenarios for 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide


Kinase Inhibitor Lead Optimization: c-Met and VEGFR-2 Targeted Oncology Programs

Given the patent association with c-Met kinase inhibition and the presence of the difluoro motif known to enhance selectivity and metabolic stability, this compound is optimally deployed as a key intermediate in the synthesis of quinoline-based c-Met and VEGFR-2 inhibitor libraries . Researchers can leverage the hydrazide functionality for rapid diversification via condensation with aldehydes/ketones to generate hydrazone libraries, or cyclocondensation to form triazoles, thiadiazoles, and pyrazoles—scaffolds prevalent in clinically evaluated kinase inhibitors . The compound's moderate lipophilicity (XLogP3 = 1.4) and predicted metabolic stability advantage over non-fluorinated analogs make it a strategically sound starting point for lead optimization campaigns aimed at improving PK/PD properties while maintaining target engagement [1].

Structure-Activity Relationship (SAR) Studies on Fluorine Substitution Effects

This compound serves as an ideal probe for delineating the impact of gem-difluoro substitution on quinoline hydrazide reactivity and biological activity. By systematically comparing it against the non-fluorinated analog and the 2-chloro analog in parallel assays (e.g., c-Met biochemical assays, cellular proliferation assays), researchers can isolate the contribution of fluorine atoms to binding affinity, selectivity, and ADME properties . The well-characterized purity (97%) and QC documentation ensure that any observed differences are not confounded by batch variability, enabling robust SAR conclusions and publication-quality data . Such studies are critical for intellectual property positioning and guiding medicinal chemistry strategy.

Chemical Biology Probe Development for c-Met-Dependent Phenotypes

For academic and industrial groups investigating c-Met signaling in cancer stem cell biology or angiogenesis, 2,2-difluoro-2-(quinolin-6-yl)acetohydrazide provides a reliable precursor for synthesizing tool compounds with the potential for target engagement . While the parent compound itself may not exhibit potent cellular activity, its derivatives can be optimized to achieve nanomolar potency, as demonstrated by the clinical candidate JNJ-38877605 (IC50 = 4 nM) . The availability of this building block in research-grade purity expedites the synthesis of focused probe libraries, supporting mechanistic studies and target validation efforts in oncology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.